4alpha-Methylfecosterol
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Overview
Description
4alpha-Methylfecosterol is a sterol compound that is found in various plants and algae. It is a type of phytosterol, which is a plant-derived compound that is similar in structure to cholesterol. 4alpha-Methylfecosterol has been the subject of numerous scientific studies due to its potential health benefits, particularly in the areas of cardiovascular health and cancer prevention.
Scientific Research Applications
Sterol Composition in Microorganisms
Research on 4alpha-methylfecosterol has revealed its presence in various microorganisms. For instance, a study by Jeong et al. (1975) identified 4alpha-methylfecosterol in the lipid composition of a yeast species, Pichia, grown on n-alkanes. This suggests its role in the sterol profile of certain yeasts (Jeong, Ito, Tamura, & Matsumoto, 1975).
Sterol Biosynthesis in Bacteria
A study on Methylococcus capsulatus, a type of bacterium, showed the presence of 4alpha-methyl sterols including 4alpha-methylfecosterol. The study indicates that sterol biosynthesis in this bacterium is blocked at the level of 4alpha-methyl delta8(14)-sterols, demonstrating a crucial step in bacterial sterol synthesis (Bouvier, Rohmer, Benveniste, & Ourisson, 1976).
Enzymatic Activity and Sterol Metabolism
Research has also focused on the enzymatic processes involving 4alpha-methylfecosterol. Gaylor et al. (1975) studied the stoichiometry of 4-methyl sterol oxidase in rat liver microsomes, which has implications for understanding sterol metabolism in mammals. This study provides insights into the metabolic pathways and enzymatic activities related to sterols like 4alpha-methylfecosterol (Gaylor, Miyake, & Yamano, 1975).
Genetic and Cellular Impact
HNF-4alpha, a transcription factor in liver cells, regulates genes involved in lipid metabolism, which may involve sterols such as 4alpha-methylfecosterol. The suppression of HNF-4alpha by acyl-CoA thioesters of hypolipidemic peroxisome proliferators provides an understanding of the molecular interactions that could affect sterol metabolism and liver function (Hertz, Sheena, Kalderon, Berman, & Bar-Tana, 2001).
properties
CAS RN |
17757-07-2 |
---|---|
Product Name |
4alpha-Methylfecosterol |
Molecular Formula |
C29H48O |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-18(2)19(3)8-9-20(4)23-12-13-25-22-10-11-24-21(5)27(30)15-17-29(24,7)26(22)14-16-28(23,25)6/h18,20-21,23-25,27,30H,3,8-17H2,1-2,4-7H3/t20-,21+,23-,24+,25+,27+,28-,29+/m1/s1 |
InChI Key |
QLDNWJOJCDIMKK-XLFBYWHPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C |
SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC(=C)C(C)C)C |
Canonical SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC(=C)C(C)C)C |
physical_description |
Solid |
synonyms |
4 alpha-methyl-5 alpha-ergosta-8,24(28)-dien-3 beta-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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